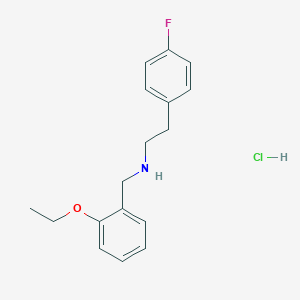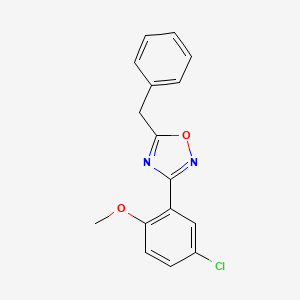![molecular formula C19H15NO3 B5337676 3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one](/img/structure/B5337676.png)
3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one is a heterocyclic compound that belongs to the class of quinoline derivatives. This compound has drawn significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one is not fully understood. However, studies have shown that the compound exerts its biological activity by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. The compound binds to the active site of enzymes and inhibits their activity, leading to the disruption of cellular processes.
Biochemical and Physiological Effects:
This compound has shown various biochemical and physiological effects, including:
1. Induction of apoptosis in cancer cells by activating the caspase cascade.
2. Inhibition of the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and proliferation.
3. Inhibition of the NF-κB pathway, which is a key regulator of the inflammatory response.
4. Disruption of bacterial cell wall and membrane, leading to the inhibition of bacterial growth.
実験室実験の利点と制限
The advantages of using 3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one in lab experiments include:
1. Potent biological activity against various targets.
2. High selectivity and specificity towards cellular targets.
3. Availability of various synthetic methods for the compound.
The limitations of using this compound in lab experiments include:
1. Limited solubility in aqueous solutions, which can affect the bioavailability of the compound.
2. Lack of information on the pharmacokinetics and pharmacodynamics of the compound.
3. Limited information on the toxicity and safety of the compound.
将来の方向性
The future directions for the research on 3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one include:
1. Development of more efficient synthetic methods for the compound.
2. Investigation of the pharmacokinetics and pharmacodynamics of the compound.
3. Evaluation of the toxicity and safety of the compound.
4. Identification of new cellular targets for the compound.
5. Development of new derivatives of the compound with improved biological activity and selectivity.
Conclusion:
This compound is a promising compound with various applications in medicinal chemistry, biochemistry, and pharmacology. The compound has shown potent biological activity against various targets, including cancer cells and bacteria. However, further research is needed to fully understand the mechanism of action, pharmacokinetics, and toxicity of the compound. The future directions for the research on the compound include the development of more efficient synthetic methods, identification of new cellular targets, and development of new derivatives with improved biological activity and selectivity.
合成法
The synthesis of 3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one can be achieved through various methods. One of the most commonly used methods is the condensation reaction between 2-benzofuran-1,3-dione and 3,4-dihydroquinoline-2(1H)-one in the presence of a suitable catalyst. The reaction is carried out in an appropriate solvent under reflux conditions, and the product is obtained in good yield after purification.
科学的研究の応用
3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one has shown promising results in various scientific research applications. Some of the significant applications include:
1. Anticancer Activity: This compound has shown potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
2. Antimicrobial Activity: this compound has shown significant antimicrobial activity against various bacterial and fungal strains. The compound inhibits the growth of bacteria by disrupting the bacterial cell wall and membrane.
3. Anti-inflammatory Activity: The compound has shown potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines and chemokines. The compound also inhibits the activation of NF-κB, which is a key regulator of the inflammatory response.
特性
IUPAC Name |
(3E)-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethylidene]-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-18(20-11-5-7-13-6-1-4-10-16(13)20)12-17-14-8-2-3-9-15(14)19(22)23-17/h1-4,6,8-10,12H,5,7,11H2/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCHUNSVOSMAJC-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C=C3C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)/C=C/3\C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-N-(4-ethylphenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5337599.png)
![2-benzyl-7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5337603.png)
![N-(2-chloro-4,5-difluorophenyl)-N'-{2-[(2-methylphenyl)thio]ethyl}urea](/img/structure/B5337610.png)

![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)thiourea](/img/structure/B5337617.png)
![2-chloro-5-[3-methyl-5-oxo-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5337623.png)
![5-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)pyrimidine](/img/structure/B5337624.png)
![ethyl 4-({2-[4-(allyloxy)phenyl]-4-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5337648.png)
![4-hydroxy-1-[3-(piperidin-1-ylcarbonyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B5337655.png)

![(5-{1-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5337666.png)
![3,5-dihydroxy-N-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-4-methylbenzamide](/img/structure/B5337675.png)
![3-(5-{[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5337683.png)
